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Compound of Interest |

Compound Name: 4-Chloro-6-ethoxyquinazoline
CAS No.: 155960-92-2
Cat. No.: B136471
. J

A Pivotal Scaffold in Kinase Inhibitor Synthesis[1]

CAS Number: 155960-92-2 Molecular Formula: C10HsCIN20 Molecular Weight: 208.64 g/mol
[1][2]

Executive Summary

4-Chloro-6-ethoxyquinazoline is a functionalized heterocyclic building block extensively
utilized in medicinal chemistry. It serves as a "privileged scaffold"—a molecular framework
capable of providing ligands for a diverse array of receptors.[3] Its primary utility lies in the
development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

Unlike its disubstituted counterpart (4-chloro-6,7-dimethoxyquinazoline), which forms the core
of drugs like Erlotinib and Gefitinib, the 6-ethoxy variant allows researchers to probe the
specific steric and lipophilic requirements of the ATP-binding pocket in kinase enzymes. The 4-
position chlorine atom acts as a highly reactive electrophile, enabling rapid coupling with
various anilines to generate libraries of potential anticancer agents.

Chemical Profile & Reactivity[1][4][5][6]
Structural Analysis

The compound consists of a quinazoline bicyclic system. The reactivity is dominated by two
features:
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e The C4-Chlorine "Warhead": The pyrimidine ring is electron-deficient, making the carbon at
position 4 highly susceptible to Nucleophilic Aromatic Substitution (S»Ar).

e The C6-Ethoxy Group: This substituent provides electron-donating density to the benzene
ring, modulating the overall electrophilicity of the system and enhancing lipid solubility (logP)
compared to hydroxy analogs.

Physical Properties

Property Value
Appearance Off-white to pale yellow solid
Melting Point 98-102 °C (Typical for analogs)
N Soluble in DCM, DMSO, DMF; limited solubility
Solubility )
in water
Storage Inert atmosphere, 2—-8°C (Hydrolysis sensitive)

Synthetic Pathways[1][4][7][8]

The synthesis of 4-Chloro-6-ethoxyquinazoline typically follows a linear two-step protocol
starting from anthranilic acid derivatives.

Step 1: Cyclization to the Quinazolinone

The precursor, 2-amino-5-ethoxybenzoic acid, is cyclized using formamide or formamidine
acetate at high temperatures. This yields the stable intermediate 6-ethoxyquinazolin-4(3H)-one
(CAS 155960-97-7).

Step 2: Chlorination (The Critical Step)

The quinazolinone is treated with a chlorinating agent, most commonly Phosphorus
Oxychloride (POCIs), often with a catalytic amount of DMF. This converts the tautomeric
hydroxyl group (enol form) into the chloride leaving group.

Experimental Protocol (General Procedure):

e Charge: Suspend 6-ethoxyquinazolin-4(3H)-one (1.0 eq) in POCIs (5-10 eq).
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Catalysis: Add DMF (2-3 drops) to form the Vilsmeier-Haack reagent in situ.

Reflux: Heat to reflux (approx. 105°C) for 2—4 hours until the solution becomes clear.

Quench: Evaporate excess POCIs under reduced pressure. Pour the residue onto crushed
ice/ammonia water to neutralize.

Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven.

Visualization: Synthetic Route
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Figure 1: Step-wise synthesis from anthranilic acid precursors to the chlorinated scaffold.

Mechanism of Action: The SnAr Coupling

The primary utility of 4-Chloro-6-ethoxyquinazoline is its reaction with anilines to form 4-
anilinoquinazolines. This reaction is the industry standard for creating EGFR inhibitors.

The Mechanism

The reaction proceeds via an Addition-Elimination mechanism.
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» Addition: The lone pair of the aniline nitrogen attacks the electron-deficient C4 carbon.
» Intermediate: A Meisenheimer-like tetrahedral intermediate is formed.
o Elimination: The chloride ion is expelled, restoring aromaticity.

o Salt Formation: The product is often isolated as a hydrochloride salt, which improves water
solubility for biological testing.

Visualization: SnAr Reaction Logic
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Figure 2: The SnAr mechanism utilized to couple the scaffold with a therapeutic "warhead".

Applications in Drug Discovery
Structure-Activity Relationship (SAR)

In EGFR inhibitor design, the quinazoline core mimics the adenine ring of ATP.

e 6-Position: The ethoxy group at position 6 projects into the solvent-accessible region of the
kinase pocket. Modifying this group (e.g., methoxy vs. ethoxy) alters the solubility and
metabolic stability.
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o Selectivity: By using the mono-ethoxy scaffold (instead of the 6,7-dimethoxy), researchers
can synthesize compounds that may bypass resistance mutations (such as T790M) by
altering the steric bulk around the binding site.

Key Research Uses

o Library Generation: Used to create diverse libraries of 6-alkoxy-4-anilinoquinazolines for
high-throughput screening.

o Probe Synthesis: Used to attach fluorescent tags or biotin linkers via the reactive 4-position
for kinase visualization studies.

Safety & Handling (MSDS Highlights)

Signal Word:DANGER

Hazard Class Statement
Skin Corr. 1B Causes severe skin burns and eye damage.
Acute Tox. 4 Harmful if swallowed.[4][5]

o May cause an allergic skin reaction (potent
Sensitization .
sensitizer).

Handling Protocols:

e Moisture Sensitivity: The C-Cl bond is hydrolytically unstable. Store under nitrogen or argon.
Exposure to moist air will slowly revert the compound to the inactive quinazolinone and
release HCI gas.

o Neutralization: Waste containing this compound should be treated with a dilute base (NaOH
or NaHCO:s) to hydrolyze the chloride before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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